molecular formula C24H27F3N2OS B11522092 6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol

6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol

Cat. No.: B11522092
M. Wt: 448.5 g/mol
InChI Key: PTZOPGTXSGQJMF-UHFFFAOYSA-N
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Description

6-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethylphenyl group, a trifluoromethylphenyl group, and a thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the reaction of a 2-aminothiophenol with a haloketone under basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may produce an amine.

Scientific Research Applications

6-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms.

    Thiazoles: Five-membered heterocyclic compounds containing sulfur and nitrogen.

Uniqueness

6-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C24H27F3N2OS

Molecular Weight

448.5 g/mol

IUPAC Name

6-[4-(4-ethylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]hexan-1-ol

InChI

InChI=1S/C24H27F3N2OS/c1-2-18-10-12-19(13-11-18)22-17-31-23(29(22)14-5-3-4-6-15-30)28-21-9-7-8-20(16-21)24(25,26)27/h7-13,16-17,30H,2-6,14-15H2,1H3

InChI Key

PTZOPGTXSGQJMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCCCCCO

Origin of Product

United States

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